molecular formula C23H23N5O3 B2813430 4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-34-2

4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2813430
CAS RN: 1105231-34-2
M. Wt: 417.469
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a cyclopentyl group, a triazolo ring, and a quinazoline ring . These structural features suggest that it might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzyl and cyclopentyl groups are likely to provide steric bulk, while the triazolo and quinazoline rings could contribute to the compound’s electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For example, the benzylic position is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For instance, the presence of multiple rings and functional groups could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of quinazoline and triazoloquinazoline derivatives involves various chemical reactions, showcasing the versatility and reactivity of these compounds. For instance, reactions of anthranilamide with isocyanates have led to new facile syntheses of oxazolo and oxazino quinazolines, highlighting innovative pathways in heterocyclic chemistry (Chern et al., 1988). Similarly, the synthesis of novel triazoloquinazoline derivatives explores the reactivity of these compounds with various nucleophiles, providing insights into their chemical properties and potential applications (Ahmed et al., 2014).

Antimicrobial Activities

  • Several studies have investigated the antimicrobial properties of triazoloquinazoline derivatives. Novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline carboxamides, have demonstrated antimicrobial activities against primary pathogens like Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents (Pokhodylo et al., 2021).

Analgesic Activity

  • The analgesic properties of pyrazoles and triazoles bearing a quinazoline moiety have been explored, with some derivatives showing significant analgesic activity. This research opens up possibilities for the development of new pain management drugs (Saad et al., 2011).

Anti-tumor Activities

  • Compounds related to triazoloquinazolines have shown potent anti-tumor cytotoxic activity in vitro, targeting various human cancer cell lines. This suggests their potential application in cancer therapy, highlighting the need for further studies to explore their efficacy and mechanisms of action (Ahmed et al., 2014).

Antihypertensive Activity

  • Novel triazoloquinazolin-9-ones have been synthesized and evaluated for their antihypertensive activity using spontaneously hypertensive rats, demonstrating significant effects. This research indicates the potential of these compounds in developing new treatments for hypertension (Alagarsamy & Pathak, 2007).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into the compound’s potential applications in various fields .

properties

IUPAC Name

4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-26-23(31)28-19-13-16(20(29)24-17-9-5-6-10-17)11-12-18(19)21(30)27(22(28)25-26)14-15-7-3-2-4-8-15/h2-4,7-8,11-13,17H,5-6,9-10,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMCYMPPEBSFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N(C2=N1)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.